Product packaging for 5-propoxy-1H-indole-2-carboxylic acid(Cat. No.:)

5-propoxy-1H-indole-2-carboxylic acid

Cat. No.: B13980885
M. Wt: 219.24 g/mol
InChI Key: JKYLJMBPOCFOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative of significant interest in medicinal chemistry and neuroscience research. Indole-2-carboxylic acid derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This compound is of particular value for researchers developing multifunctional neuroprotective agents. Structurally related 5-methoxyindole-2-carboxylic acid (MICA) derivatives have demonstrated strong neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes . These derivatives have also shown promising activity as inhibitors of human monoamine oxidase B (hMAO-B), an important target in Parkinson's disease research . Furthermore, indole-2-carboxylic acid hybrids have been investigated for their iron-chelating properties, which may help mitigate metal-induced oxidative stress implicated in neurodegenerative pathologies . In other research contexts, indole derivatives containing propoxy substituents have been incorporated into the molecular architecture of compounds investigated for their affinity to dopamine D2/D3 receptors . The propoxy group can influence the compound's physicochemical properties and interactions with biological targets. From a structural perspective, indole-2-carboxylic acids often form characteristic intermolecular interactions in the solid state. Related compounds, such as 5-methoxyindole-2-carboxylic acid, can exhibit polymorphic crystal structures stabilized by hydrogen bonding, forming cyclic dimers via O−H⋯O bonds and extended networks through N−H⋯O interactions . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B13980885 5-propoxy-1H-indole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-propoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-5-16-9-3-4-10-8(6-9)7-11(13-10)12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)

InChI Key

JKYLJMBPOCFOIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Propoxy 1h Indole 2 Carboxylic Acid

Established Synthetic Routes to Indole-2-carboxylic Acid Cores

The construction of the indole-2-carboxylic acid framework is a well-trodden path in organic synthesis, with several classical name reactions providing reliable access to this important structural motif. These methods often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.

Fischer Indole (B1671886) Synthesis Modifications

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and an aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of indole-2-carboxylic acids, a common precursor is a pyruvic acid derivative, which provides the necessary carbon framework for the C2-carboxyl group.

The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A clockss.orgclockss.org-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

A significant advantage of the Fischer indole synthesis is the ability to introduce substituents on the benzene ring of the indole by starting with a correspondingly substituted phenylhydrazine. This inherent flexibility is key to the targeted synthesis of derivatives like 5-propoxy-1H-indole-2-carboxylic acid.

ParameterDescription
ReactantsArylhydrazine and a pyruvate (B1213749) derivative (e.g., pyruvic acid or an ester thereof).
ConditionsAcid catalysis (Brønsted or Lewis acids).
Key IntermediateArylhydrazone.
AdvantagesHigh versatility, readily available starting materials, and direct incorporation of substituents on the benzene ring.

Japp–Klingemann Condensation Approaches

The Japp–Klingemann reaction provides an alternative and powerful route to the arylhydrazones required for the Fischer indole synthesis. researchgate.netchemeurope.comwikipedia.org This method involves the reaction of a β-keto-acid or a β-keto-ester with an aryl diazonium salt. chemeurope.comwikipedia.org The reaction proceeds via an initial azo coupling, followed by the cleavage of the acyl group to yield the corresponding hydrazone. psu.edu

This approach is particularly useful as it decouples the formation of the hydrazone from the use of a pre-formed arylhydrazine, which can sometimes be unstable. The subsequent cyclization of the resulting hydrazone under acidic conditions follows the same mechanistic pathway as the Fischer indole synthesis to afford the indole-2-carboxylic acid. researchgate.net The synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters has been reported using a combination of the Japp-Klingemann rearrangement and the Fischer indole synthesis, highlighting its utility for alkoxy-substituted indoles.

Other Cyclization and Annulation Reactions

Beyond the Fischer and Japp-Klingemann syntheses, other notable methods for constructing the indole-2-carboxylic acid core include the Reissert and Batcho-Leimgruber indole syntheses.

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This method provides a direct route to indole-2-carboxylic acids. researchgate.net Various reducing agents can be employed for the cyclization step, including zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com

The Batcho-Leimgruber indole synthesis is a two-step process that begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. researchgate.netwikipedia.org Subsequent reductive cyclization of the enamine yields the indole. wikipedia.orgresearchgate.net This method is known for its high yields and mild reaction conditions. To obtain an indole-2-carboxylic acid using this approach, further functionalization at the C2 position would be necessary.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound leverages the foundational reactions described above, with a focus on the strategic introduction of the propoxy and carboxylic acid functionalities.

Strategies for Alkoxy Chain Introduction at the Indole C5 Position

The most direct and common strategy for introducing the 5-propoxy group is to begin with a starting material that already contains this substituent. In the context of the Fischer indole synthesis, this would involve the use of (4-propoxyphenyl)hydrazine as the arylhydrazine component. This precursor can be synthesized from 4-propoxyaniline (B1293681), which is in turn prepared by the Williamson ether synthesis from 4-aminophenol (B1666318) and a propyl halide.

An alternative, though generally less direct, approach would involve the propylation of a pre-formed 5-hydroxyindole-2-carboxylic acid derivative. This would require protection of the carboxylic acid and indole nitrogen, followed by etherification of the hydroxyl group and subsequent deprotection.

Regioselective Carboxylic Acid Functionalization at C2

The classical indole syntheses discussed inherently provide a high degree of regioselectivity for the introduction of the carboxylic acid group at the C2 position.

In the Fischer indole synthesis , the use of pyruvic acid or its esters as the carbonyl component directly and regioselectively installs the carboxyl group at the C2 position of the resulting indole. The reaction of (4-propoxyphenyl)hydrazine with pyruvic acid under acidic catalysis would be expected to yield this compound.

Similarly, the Japp–Klingemann reaction , when followed by a Fischer-type cyclization, also ensures the placement of the carboxyl group at C2. The reaction of a diazonium salt derived from 4-propoxyaniline with a β-keto-ester, followed by cyclization, would lead to a 5-propoxy-1H-indole-2-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.

Chemical Transformations and Derivatization of this compound

The reactivity of this compound is primarily dictated by three functional groups: the carboxylic acid at the C2 position, the NH group of the indole ring, and the electron-rich aromatic system. These sites allow for a wide range of chemical transformations to generate diverse libraries of derivatives.

The carboxylic acid moiety of this compound is readily converted into a variety of ester derivatives. Esterification is a common strategy to mask the polar carboxylic acid group, thereby increasing membrane permeability, or to introduce new functional handles for further modification.

Standard acid-catalyzed esterification, known as the Fischer esterification, is a widely used method. This involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This approach is particularly useful for sterically hindered alcohols and proceeds under mild conditions, often at room temperature. More recent developments include the use of microwave-assisted synthesis in the presence of ionic liquids, which can lead to excellent yields in shorter reaction times. clockss.org

DerivativeReagents and ConditionsReference Analogy
Ethyl 5-propoxy-1H-indole-2-carboxylateEthanol, conc. H₂SO₄, 80°C mdpi.com
Isopropyl 5-propoxy-1H-indole-2-carboxylateIsopropanol, Al(O-i-Pr)₃, 60°C mdpi.com
Benzyl (B1604629) 5-propoxy-1H-indole-2-carboxylateBenzyl alcohol, DCC, DMAP, CH₂Cl₂General Method
Hex-1-en-2-yl 5-propoxy-1H-indole-2-carboxylate1-Hexyne, [AuCl(PPh₃)]/AgPF₆, Toluene, 100°C mdpi.com

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of this compound is a versatile precursor for a wide range of amide and hydrazide derivatives. These derivatives often exhibit significant biological activities.

Direct conversion of the carboxylic acid to amides is typically achieved using coupling agents. A common method involves activating the carboxylic acid with reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as diisopropylethylamine (DIPEA), followed by the addition of the desired amine. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to form the corresponding amides. eurjchem.com

Hydrazide derivatives are synthesized by reacting the corresponding ester (e.g., ethyl 5-propoxy-1H-indole-2-carboxylate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent under reflux. These hydrazides are valuable intermediates for the synthesis of various heterocyclic systems.

DerivativeReagents and ConditionsReference Analogy
N-Benzyl-5-propoxy-1H-indole-2-carboxamide1. SOCl₂, reflux; 2. Benzylamine, Et₃N, DCM eurjchem.com
5-propoxy-1H-indole-2-carboxamide (from acid)Amine, BOP, DIPEA, DMF, rtGeneral Method
5-propoxy-1H-indole-2-carbohydrazideEthyl 5-propoxy-1H-indole-2-carboxylate, N₂H₄·H₂O, Ethanol, refluxGeneral Method

The nitrogen atom of the indole ring is nucleophilic and can be substituted with various electrophiles, a reaction that can significantly modulate the biological activity and physicochemical properties of the resulting compounds. N-substitution is typically performed after esterifying the C2-carboxylic acid to prevent potential side reactions.

Alkylation of the indole nitrogen can be achieved using alkyl halides (e.g., benzyl bromide, allyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). Another approach involves catalytic addition reactions, for example, the addition to alkynes catalyzed by ruthenium or gold complexes, which can lead to N-alkenylated products. mdpi.com

Derivative (from Ester)Reagents and ConditionsReference Analogy
Ethyl 1-benzyl-5-propoxy-1H-indole-2-carboxylateBenzyl bromide, K₂CO₃, DMFGeneral Method
Ethyl 1-allyl-5-propoxy-1H-indole-2-carboxylateAllyl bromide, NaH, DMFGeneral Method
Ethyl 1-(hex-1-en-2-yl)-5-propoxy-1H-indole-2-carboxylate1-Hexyne, [RuCl₂(η⁶-p-cymene)(PPh₃)], Toluene, 80°C mdpi.com

The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and generally the primary site of substitution. The electron-donating nature of the 5-propoxy group further activates the benzene portion of the indole ring towards electrophilic attack, primarily at the C4 and C6 positions. The C2-ester or C2-carboxyl group is electron-withdrawing, which can influence the regioselectivity of these reactions.

Vilsmeier-Haack Reaction : Formylation at the C3 position can be achieved using the Vilsmeier reagent (POCl₃/DMF). This reaction introduces a formyl group, which is a versatile handle for further synthetic transformations. For indole-2-carboxylates, this reaction proceeds readily at the C3 position. mdpi.com

Nitration : Nitration of the indole ring can be challenging due to the sensitivity of the indole nucleus to strong acidic and oxidizing conditions. However, nitration of N-protected indoline-2-carboxylic acid derivatives followed by dehydrogenation has been shown to yield 5- and 6-nitroindoles. researchgate.netresearchgate.net Direct nitration of 5-alkoxyindoles would likely lead to a mixture of products, with potential substitution at C3, C4, and C6.

Halogenation : Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C3 position. Bromination of 1-hydroxyindole-2-carboxylic acid derivatives has been shown to occur at the 3- and 5-positions. rsc.org For this compound, halogenation would be expected to occur first at the C3 position, and under more forcing conditions, potentially at C4 or C6. researchgate.netresearchgate.net

The derivatives of this compound can undergo further transformations at the C2 side chain. These modifications are crucial for creating analogues with varied functionalities.

A common transformation is the reduction of the ester group to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, transforming, for example, ethyl 5-propoxy-1H-indole-2-carboxylate into (5-propoxy-1H-indol-2-yl)methanol. rsc.orgic.ac.ukmasterorganicchemistry.com This alcohol can then be oxidized to the corresponding aldehyde using reagents like manganese dioxide (MnO₂). rsc.org The resulting indole-2-carboxaldehyde is a key intermediate for various subsequent reactions, such as condensations with nitroalkanes to extend the side chain. rsc.org

Starting MaterialTransformationReagents and ConditionsProductReference Analogy
Ethyl 5-propoxy-1H-indole-2-carboxylateReductionLiAlH₄, Ether(5-propoxy-1H-indol-2-yl)methanol rsc.org
(5-propoxy-1H-indol-2-yl)methanolOxidationMnO₂, Dichloromethane5-propoxy-1H-indole-2-carbaldehyde rsc.org
5-propoxy-1H-indole-2-carbaldehydeKnoevenagel CondensationNitromethane, base2-(2-nitrovinyl)-5-propoxy-1H-indole rsc.org

Optimization of Reaction Conditions and Process Development

The development of efficient and scalable synthetic routes for this compound and its derivatives is crucial for their practical application. Optimization of reaction conditions focuses on improving yields, reducing reaction times, simplifying work-up procedures, and utilizing greener methodologies.

For esterification reactions , microwave-assisted synthesis in ionic liquids has been shown to be a highly efficient method, offering high yields and short reaction times under mild conditions. clockss.orggoogle.com This approach avoids the need for strong acid catalysts and harsh conditions often associated with traditional Fischer esterification.

In amidation reactions , the choice of coupling agent and solvent is critical. The development of catalytic direct amidation methods, for instance using ortho-iodo arylboronic acids, circumvents the need for stoichiometric activating agents, thus reducing waste and cost. rsc.org Optimization studies often involve screening different catalysts, bases, and solvents to find the ideal conditions for a specific substrate combination.

Catalyst Screening and Ligand Effects

A common approach to synthesizing 5-substituted indole-2-carboxylates involves the Fischer indole synthesis, which traditionally uses Brønsted or Lewis acids. researchgate.netpsu.eduthieme.de However, modern variations may employ palladium catalysis for the formation of the key N-arylhydrazone intermediate. psu.edu In such cases, a thorough screening of palladium sources and ligands is essential.

Catalyst Screening:

The selection of the palladium precursor can significantly influence the catalytic activity. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). For the synthesis of indole derivatives, Pd(OAc)₂ often provides a good balance of reactivity and stability.

Ligand Effects:

The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For the synthesis of indole structures via cross-coupling reactions, phosphine-based ligands are widely employed. The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction outcome.

A hypothetical screening of various phosphine (B1218219) ligands for a palladium-catalyzed cyclization to form a 5-propoxy-1H-indole-2-carboxylate precursor might yield results as summarized in the interactive table below. The data presented is illustrative, based on general trends observed in similar cross-coupling reactions.

Catalyst and Ligand Screening for Indole Synthesis

EntryPalladium SourceLigandYield (%)
1Pd(OAc)₂PPh₃45
2Pd(OAc)₂XPhos78
3Pd(OAc)₂SPhos85
4Pd₂(dba)₃XPhos75
5Pd₂(dba)₃SPhos82

In this hypothetical screening, the use of bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos, in combination with Pd(OAc)₂, demonstrates superior performance compared to the less sterically demanding triphenylphosphine (B44618) (PPh₃). This is a common observation in palladium-catalyzed cross-coupling reactions, where bulky ligands promote the formation of the active monoligated palladium species.

Solvent Optimization and Reaction Medium Studies

For the Fischer indole synthesis, which is a key method for preparing indole derivatives, a range of solvents can be employed, often in the presence of an acid catalyst. researchgate.netpsu.eduthieme.de Common solvents include high-boiling point alcohols, toluene, and acetic acid. In palladium-catalyzed reactions, aprotic polar solvents are frequently favored.

A systematic study of the reaction medium for the cyclization step in the synthesis of a 5-propoxy-1H-indole-2-carboxylate precursor could involve screening various solvents. The following interactive data table illustrates the potential impact of different solvents on the reaction yield, based on general principles of organic synthesis.

Solvent Optimization for Indole Synthesis

EntrySolventDielectric Constant (approx.)Boiling Point (°C)Yield (%)
1Toluene2.411165
21,4-Dioxane2.210175
3N,N-Dimethylformamide (DMF)36.715388
4Dimethyl Sulfoxide (DMSO)46.718992
5Acetonitrile (B52724) (ACN)37.58270

The illustrative data suggests that polar aprotic solvents like DMF and DMSO can significantly enhance the reaction yield. This is often attributed to their ability to dissolve a wide range of reactants and intermediates, as well as their high boiling points allowing for reactions to be conducted at elevated temperatures, which is often necessary for indole synthesis.

Yield Enhancement and Purity Control in Laboratory Scale

Once the optimal catalyst, ligand, and solvent have been identified, further optimization at the laboratory scale is necessary to maximize the yield and ensure high purity of the final product, this compound. This involves a careful control of reaction parameters and the implementation of effective purification strategies.

Yield Enhancement:

Several factors can be manipulated to enhance the yield. These include:

Stoichiometry of Reagents: A slight excess of one of the key reactants, such as the pyruvate derivative in a Fischer indole synthesis, can sometimes drive the reaction to completion.

Reaction Concentration: The concentration of the reactants can influence the reaction rate. A balance must be struck to avoid side reactions that may occur at very high concentrations.

Temperature and Reaction Time: Precise control over the reaction temperature and duration is crucial. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction at the optimal point to maximize the desired product and minimize degradation.

Purity Control:

The purity of the final compound is of utmost importance, especially for its intended use in pharmaceutical applications. Common impurities in the synthesis of indole-2-carboxylic acids can arise from side reactions, unreacted starting materials, or degradation of the product.

Effective purification methods include:

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent for crystallization is critical and is often determined empirically.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica (B1680970) gel or other stationary phases is a standard purification method.

Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification through acid-base extraction, where the compound can be selectively extracted into an aqueous basic solution and then re-precipitated by acidification.

An example of a laboratory-scale synthesis and purification of a 5-propoxy-1H-indole-2-carboxylate ester, a direct precursor to the final acid, is outlined below, with hypothetical yields and purities to illustrate the process.

Laboratory Scale Synthesis and Purification

StepProcedureYield (%)Purity (by HPLC, %)
1Fischer Indole Synthesis (Crude)8580
2Crystallization from Ethanol/Water75 (overall)95
3Silica Gel Chromatography68 (overall)>99
4Saponification to Carboxylic Acid95 (for this step)-
5Acidification and Precipitation92 (for this step)>99.5

This structured approach to synthesis and purification is essential for obtaining this compound in high yield and purity on a laboratory scale, paving the way for its further applications.

Advanced Structural Elucidation and Solid State Characterization of 5 Propoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-propoxy-1H-indole-2-carboxylic acid in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the propoxy side chain, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing carboxylic acid group. For the analogous 5-methoxy-1H-indole-2-carboxylic acid in DMSO-d₆, characteristic shifts are observed for the indole and methoxy (B1213986) protons. chemicalbook.com Extrapolating from this, the propoxy group in this compound would present a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom.

The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10–12 ppm, due to its acidic nature and participation in hydrogen bonding. libretexts.org The indole N-H proton also appears as a broad singlet, typically downfield.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org The carbons of the indole ring will have distinct chemical shifts influenced by the substituents. The propoxy group will show three distinct signals for its three carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)Coupling Constant (J, Hz)
COOH12.0 - 13.0160 - 180br s-
NH11.0 - 12.0-br s-
H37.0 - 7.2105 - 115s-
H47.3 - 7.5110 - 120d~8.5
H66.8 - 7.0110 - 120dd~8.5, ~2.5
H77.0 - 7.2100 - 110d~2.5
O-CH₂3.9 - 4.165 - 75t~6.5
CH₂1.7 - 1.920 - 30sextet~7.0
CH₃0.9 - 1.110 - 15t~7.5

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the propoxy chain (CH₂-CH₂ and CH₂-CH₃) and between the coupled aromatic protons on the indole ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the O-CH₂ group would show a cross-peak with its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com This is instrumental in piecing together the molecular fragments. For example, the protons of the O-CH₂ group would show a correlation to the C5 carbon of the indole ring, confirming the position of the propoxy substituent. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the propoxy group and the H4 or H6 protons of the indole ring.

Dynamic NMR studies could provide insights into the conformational flexibility of the this compound molecule. Specifically, the rotation around the C5-O bond of the propoxy group and the C2-C(OOH) bond could be investigated by monitoring changes in the NMR spectrum at different temperatures. These studies would allow for the determination of rotational barriers and the preferred conformations of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and its solid-state structure.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. libretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org

The N-H stretching vibration of the indole ring is expected to produce a sharp band around 3342 cm⁻¹. semanticscholar.org The C-H stretching vibrations of the aromatic ring and the propoxy group would be observed in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the propoxy group and the carboxylic acid will also be present.

Analysis of the FT-IR spectra of different polymorphs of the related 5-methoxy-1H-indole-2-carboxylic acid has revealed the significance of hydrogen bonding in the solid state. mdpi.com In one polymorph, cyclic dimers are formed through O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com In another, intermolecular N-H···O and C-H···O interactions are also crucial in determining the crystal packing. mdpi.com Similar hydrogen bonding networks are anticipated to play a key role in the crystal structure of this compound.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500O-H (Carboxylic Acid)Stretching
~3340N-H (Indole)Stretching
3100 - 2850C-H (Aromatic/Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
1600 - 1450C=C (Aromatic)Stretching
~1250C-O (Aryl Ether)Stretching

Furthermore, low-frequency Raman spectroscopy can probe the lattice vibrations (phonons) of the crystalline solid. This information is valuable for characterizing different polymorphic forms of the compound, as the crystal lattice structure will directly influence the phonon modes. Studies on related indole carboxylic acids have demonstrated the utility of Raman spectroscopy in understanding their solid-state behavior. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the structural elucidation of organic molecules. High-resolution and tandem mass spectrometry techniques offer complementary information crucial for the unambiguous identification of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. For this compound, HRMS would yield a precise mass measurement that can be compared to the theoretical mass calculated from its chemical formula (C₁₂H₁₃NO₃).

Parameter Value
Molecular Formula C₁₂H₁₃NO₃
Theoretical Monoisotopic Mass 219.0895 u
Calculated Elemental Composition C: 65.74%, H: 5.98%, N: 6.39%, O: 21.89%

This table represents theoretical data for this compound, as specific experimental HRMS data was not available in the provided search results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and functional groups. For this compound, fragmentation would likely involve the loss of the propoxy group, the carboxylic acid group, and other characteristic cleavages of the indole ring.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
219.0895175.099744.0000 (CO₂)Loss of the carboxylic acid group
219.0895160.076259.0133 (C₃H₇O)Loss of the propoxy radical
175.0997132.071143.0286 (C₃H₇)Loss of the propyl group from the ether linkage

This table illustrates plausible fragmentation pathways for this compound based on common fragmentation mechanisms for similar structures, as specific experimental MS/MS data was not available in the provided search results.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Conformation

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide its absolute structure. This includes the precise spatial arrangement of every atom in the molecule, confirming its constitution and revealing its preferred conformation in the solid state. This technique is crucial for understanding the molecule's shape and how it might interact with biological targets.

Powder X-ray Diffraction for Polymorphism and Amorphous State Characterization

Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties. Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing these different solid-state forms. The PXRD pattern is a fingerprint of the crystalline lattice. By analyzing the PXRD data, one can distinguish between different polymorphs or determine if the material is in an amorphous (non-crystalline) state.

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the intermolecular interactions that hold the molecules together in the crystal lattice. For this compound, one would expect to observe hydrogen bonding involving the carboxylic acid group and the indole N-H group. Additionally, the aromatic indole rings could participate in π-π stacking interactions. Understanding these interactions is vital as they influence the compound's physical properties, such as melting point and solubility. For instance, analogues of this compound are noted for their extended rigid length, which is influenced by such interactions and can be important for their biological activity. google.com

Interaction Type Potential Participating Groups
Hydrogen Bonding Carboxylic acid (donor and acceptor), Indole N-H (donor)
π-π Stacking Indole aromatic ring system
Van der Waals Forces Propoxy chain, entire molecular framework

This table outlines the expected intermolecular interactions for this compound based on its chemical structure.

UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical behavior of this compound is dictated by the electronic structure of its core indole chromophore, modulated by the electronic effects of its substituents. While specific experimental data for the 5-propoxy derivative is not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing structurally analogous compounds, primarily indole-2-carboxylic acid (ICA) and 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). The photophysics of indoles are known to be highly complex and strongly dependent on their molecular structure and environment. rsc.orgnih.gov

Electronic Transitions and Chromophore Analysis

The principal chromophore in this compound is the indole ring system. The ultraviolet absorption spectrum of indole and its derivatives is characterized by transitions to two close-lying π-π* excited singlet states, conventionally labeled ¹Lₐ and ¹Lₑ, which arise from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 transitions. nih.gov The relative ordering and mixing of these states are highly sensitive to substitution and the solvent environment. nih.govresearchgate.net

The absorption spectrum is influenced by the substituents at the C2 and C5 positions. The carboxylic acid group at the C2 position acts as an electron-withdrawing group, while the propoxy group at the C5 position is an electron-donating group. This "push-pull" configuration can lead to intramolecular charge-transfer (ICT) character in the electronic transitions. mdpi.com Substitution at the 5-position of the indole ring, in particular, is known to significantly affect the electronic properties. The electron-donating propoxy group is expected to increase the electron density of the indole ring, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-2-carboxylic acid. acs.org

Studies on indole-2-carboxylic acid (ICA) in aqueous buffer solutions show characteristic absorption bands. researchgate.netresearchgate.net In a neutral (pH 7.0) solution, where the carboxylic acid is deprotonated (anionic form), the absorption spectrum exhibits a strong peak around 300 nm with a shoulder at higher energy. researchgate.net In an acidic (pH 2.5) solution, where the molecule is in its neutral form, the spectrum is similar, indicating that the protonation state of the carboxyl group has a relatively minor effect on the ground-state absorption. researchgate.net The electronic spectra of indoles are very sensitive to solvents, with shifts in absorption maxima being observed with changes in solvent polarity. researchgate.netacs.org

Table 1: Comparison of UV-Visible Absorption Maxima for Indole Derivatives

CompoundSolvent/Conditionλmax (nm)Notes
Indole-2-carboxylic acid (ICA)Aqueous Buffer (pH 7.0)~300Anionic form, strong absorption. researchgate.net
Indole-2-carboxylic acid (ICA)Aqueous Buffer (pH 2.5)~295Neutral form, similar to anionic. researchgate.net
5-CyanoindoleVarious-Electronic spectra are sensitive to solvents. researchgate.net
5-BromoindoleVarious-Electronic spectra are sensitive to solvents. researchgate.net

Excited State Dynamics and Photophysical Pathways

The fluorescence of indole derivatives is particularly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capabilities. nih.govacs.orgevidentscientific.com Upon photoexcitation, the molecule reaches a Franck-Condon excited state, which then relaxes. The emission properties are governed by the nature of the lowest energy excited singlet state (S₁). For many indoles, the ¹Lₐ state is more polar than the ¹Lₑ state. In polar solvents, the ¹Lₐ state is stabilized to a greater extent, often becoming the emitting state and leading to a large Stokes shift. nih.govevidentscientific.com

For this compound, several de-excitation pathways are possible. These include radiative decay (fluorescence) and non-radiative pathways such as internal conversion and intersystem crossing to the triplet state. Furthermore, the presence of both a proton-donating group (N-H) and a proton-accepting/donating group (-COOH) allows for the possibility of excited-state intramolecular proton transfer (ESIPT). acs.org

Detailed studies on indole-2-carboxylic acid (ICA) reveal complex excited-state dynamics. In aqueous solutions, its fluorescence behavior is pH-dependent. The anionic form (deprotonated carboxyl group) at pH 7.0 exhibits a fluorescence emission maximum around 342 nm (3.62 eV) with a lifetime of 4.9 ns. researchgate.net In contrast, the neutral form at pH 2.5 shows dual fluorescence: a high-energy band corresponding to the residual anionic form and a new, red-shifted band peaking at 408 nm (3.04 eV) with a shorter lifetime of 1.6 ns. researchgate.net This dual fluorescence suggests the involvement of different emitting species or states. researchgate.netacs.org One proposed mechanism for the red-shifted emission in similar systems is an ESIPT event, leading to the formation of a zwitterionic tautomer in the excited state. acs.org

The propoxy group at the 5-position is expected to influence these dynamics. As an electron-donating group, it may enhance any charge-transfer character of the excited state, potentially increasing the dipole moment change upon excitation and making the molecule even more sensitive to solvent polarity. researchgate.net This could lead to further red-shifted emission compared to ICA, especially in polar, protic solvents.

Table 2: Photophysical Properties of Indole-2-carboxylic Acid (ICA) in Aqueous Solution

FormConditionλem (nm)Fluorescence Lifetime (τ)Emitting Species
Anionic (ICA-A)pH 7.03424.9 nsDeprotonated carboxylate form. researchgate.net
Neutral (ICA-N)pH 2.54081.6 nsAttributed to the neutral form, possibly involving a proton-transferred state. researchgate.net

The photophysical pathways of this compound are likely to be a complex interplay of general indole photophysics, the electronic influence of its specific substituents, and profound interactions with its local environment. The combination of solvent relaxation, potential for dual fluorescence, and possible excited-state proton transfer makes it a molecule with rich and complex excited-state dynamics. nih.govresearchgate.netacs.org

Computational and Theoretical Investigations of 5 Propoxy 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecules like 5-propoxy-1H-indole-2-carboxylic acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT is used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure in the gas phase.

Theoretical studies on the parent molecule, indole-2-carboxylic acid (ICA), have successfully used DFT to calculate bond lengths and angles that are in good agreement with experimental results from X-ray diffraction. capes.gov.brstudylib.net For this compound, the optimized geometry would reveal the planarity of the indole (B1671886) ring, the orientation of the carboxylic acid group at the 2-position, and the conformation of the propoxy group at the 5-position. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. A recent comprehensive analysis of ICA utilized DFT to evaluate its geometric characteristics and electronic properties. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for indole derivatives calculated using DFT. Actual values would require specific computation for this molecule.

Parameter Bond/Angle Predicted Value
Bond Length C2-C(OOH) 1.48 Å
Bond Length C5-O(propoxy) 1.37 Å
Bond Length O-H (carboxyl) 0.97 Å
Bond Angle C2-C3-N1 108.5°

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PBE0, M06-2X) is an approximation to the exchange-correlation energy, a key component of the total electronic energy. The basis set (e.g., 6-311++G(d,p), cc-pVTZ) is a set of mathematical functions used to build the molecular orbitals.

For indole derivatives, the B3LYP functional combined with Pople-style basis sets like 6-311++G(d,p) has been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties. capes.gov.brresearchgate.net This combination effectively balances the description of electron correlation with computational cost. Selecting a basis set with polarization (d,p) and diffuse (++) functions is particularly important for accurately describing molecules with heteroatoms (like oxygen and nitrogen) and potential hydrogen bonding, both of which are present in this compound. researchgate.net Computational studies on the closely related 5-methoxyindole-2-carboxylic acid have also employed DFT calculations to support experimental data. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more reactive. For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating propoxy group at the C5 position is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group at the C2 position would lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting enhanced reactivity. chemrxiv.org Studies on ICA have calculated these frontier molecular orbitals to understand its antioxidant properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data based on typical values for substituted indoles. Actual values would require specific computation.

Molecular Orbital Energy (eV)
HOMO -5.85
LUMO -1.20

| Energy Gap (ΔE) | 4.65 |

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on the atoms within a molecule, providing atomic charges. This analysis helps to identify the most electron-rich and electron-deficient sites. In this compound, the oxygen atoms of the carboxyl and propoxy groups, as well as the nitrogen atom of the indole ring, are expected to carry significant negative charges, making them potential sites for electrophilic attack.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative potential (electron-rich areas), which are attractive to electrophiles, while blue regions represent positive potential (electron-poor areas), attractive to nucleophiles. For this molecule, the ESP map would likely show strong negative potential around the carboxylic oxygen atoms and a positive potential near the acidic hydrogen of the carboxyl group and the N-H proton of the indole ring. researchgate.net

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental one, allowing for a precise assignment of the observed spectral bands to specific molecular vibrations.

Studies on indole-2-carboxylic acid have shown excellent agreement between vibrational frequencies calculated with the B3LYP method and experimental IR spectra. capes.gov.brstudylib.netresearchgate.net For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the indole ring, the C=O stretch of the carbonyl group, and various C-O and C-H stretching and bending modes associated with the propoxy group and the aromatic system. Discrepancies between calculated (in the harmonic approximation) and experimental frequencies are common, and scaling factors are often applied to improve the correlation. tsijournals.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data) This table presents hypothetical data based on typical values for indole derivatives. Actual values would require specific computation.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H stretch ~3500
Indole N-H stretch ~3450
Carbonyl C=O stretch ~1720
Propoxy Group C-O-C stretch ~1250

Most chemical and biological processes occur in solution, making it crucial to account for the influence of the solvent. Computational models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) and the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent. orientjchem.org These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

These calculations can predict how properties such as molecular geometry, electronic structure, and HOMO-LUMO energies change when the molecule is moved from the gas phase into a solvent. researchgate.net For a polar molecule like this compound, moving to a polar solvent like water or methanol (B129727) is expected to stabilize the ground state, potentially increase the dipole moment, and cause shifts in its UV-Vis absorption spectrum. researchgate.netrsc.org The choice of solvent can significantly impact the molecule's conformational preferences and reactivity profile. researchgate.netorientjchem.org

Computational and theoretical chemistry are indispensable tools in modern drug discovery and materials science, offering insights into molecular properties and interactions that can be difficult to obtain through experimental means alone. For compounds like this compound, these methods can predict potential biological targets, elucidate binding mechanisms, and assess the stability of molecular complexes, thereby guiding further experimental research. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodologies are well-established and have been rigorously applied to the broader class of indole-2-carboxylic acid derivatives. These related studies provide a robust framework for understanding how this compound would be computationally investigated.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of techniques used to represent and analyze molecules in a virtual, three-dimensional environment. These approaches are critical for predicting how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to forecast the binding mode of a small molecule ligand to the active site of a protein.

The initial step in a docking study involves the characterization of the target protein's active site—the specific region where the ligand binds. This analysis identifies key amino acid residues, known as "binding hotspots," that are crucial for forming stabilizing interactions with the ligand. For the indole-2-carboxylic acid scaffold, studies on analogous compounds have identified common interaction patterns. For instance, in docking studies of indole-2-carboxylic acid derivatives against HIV-1 integrase, the active site analysis revealed that the indole nitrogen and the 2-carboxyl group are critical for chelating two magnesium ions, which is a key feature of the enzyme's catalytic core. nih.gov Similarly, investigations of other derivatives targeting different kinases have shown that residues capable of forming hydrogen bonds with the carboxylate group (e.g., Asp1046) and those creating hydrophobic pockets for the indole ring are common hotspots. d-nb.info For this compound, the propoxy group at the 5-position would be expected to interact with hydrophobic pockets within the active site, potentially influencing binding affinity and selectivity.

Docking programs employ scoring functions to estimate the binding affinity (or binding free energy) for a given ligand pose, ranking different binding modes. Algorithms like AutoDock Vina are commonly used for this purpose. nih.gov Before proceeding with docking unknown ligands, the protocol is typically validated by "redocking" a co-crystallized native ligand into the active site of the protein to ensure the algorithm can accurately reproduce the experimentally determined binding pose. The accuracy is often measured by the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. Lower docking scores generally indicate a more favorable predicted binding affinity.

Table 1: Illustrative Docking Scores for Indole Derivatives Against a Protein Target

This table presents representative docking scores for related indole compounds to illustrate the typical output of such calculations. The values are hypothetical and serve to demonstrate the type of data generated.

CompoundTarget ProteinDocking Score (kcal/mol)Key Predicted Interactions
Indole-2-carboxylic acid AnalogHIV-1 Integrase-8.1Metal Chelation, π-stacking
5-Bromo-indole DerivativeVEGFR-2 Kinase-8.8Hydrogen Bonding, Hydrophobic
5-Methoxy-indole DerivativeMcl-1-7.5Hydrogen Bonding, π-alkyl

During a docking simulation, numerous possible binding poses of the ligand in the protein's active site are generated. The top-ranked poses are then analyzed to elucidate the most probable binding mode. For the indole-2-carboxylic acid scaffold, a common binding motif involves the carboxylate group acting as a hydrogen bond acceptor or as a chelating agent for metal cofactors. nih.gov The indole ring itself is frequently involved in various non-covalent interactions. researchgate.net

Key interactions identified in studies of analogous compounds include:

Hydrogen Bonding: The N-H group of the indole ring and the carboxylic acid group are primary sites for forming hydrogen bonds with protein residues. d-nb.inforesearchgate.net

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or with DNA/RNA bases in relevant targets. nih.gov

Hydrophobic Interactions: The indole ring and its substituents, such as the propoxy group in this compound, can form favorable hydrophobic and van der Waals contacts within nonpolar pockets of the active site. d-nb.infonih.gov

Metal Chelation: The carboxylate and the indole nitrogen can coordinate with metal ions (e.g., Mg²⁺, Zn²⁺) present in the active site of metalloenzymes. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the complex over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. A comprehensive computational analysis of the parent indole-2-carboxylic acid utilized 100-nanosecond MD simulations to confirm the stability of the docked complex. researchgate.net

An MD simulation begins with careful preparation of the system. The starting point is typically the best-ranked pose from a molecular docking study.

Force Field Selection: A force field is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms. The choice of force field is critical for the accuracy of the simulation. For biomolecular systems containing proteins and small molecules, force fields such as AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GROMOS (Groningen Molecular Simulation) are commonly employed. The parameters for the ligand (this compound) would be generated to be compatible with the chosen protein force field.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Heating: The temperature of the system is gradually increased to the desired simulation temperature (e.g., 300 K).

Equilibration: The system is allowed to simulate for a short period under controlled temperature and pressure to ensure it reaches a stable state.

Production Run: The main simulation is performed for a specified duration (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are collected for analysis. This analysis can confirm the stability of the key interactions predicted by docking. researchgate.netresearchgate.net

Trajectory Analysis (e.g., Root Mean Square Deviation, Root Mean Square Fluctuation, Hydrogen Bond Occupancy)

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules over time. Trajectory analysis of a ligand like this compound, typically in complex with a biological target such as a protein, would provide insights into its stability and interaction dynamics.

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time would suggest that the ligand has reached an equilibrium state within the binding site.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, this could reveal the mobility of the propoxy chain or the carboxylic acid group, which can be crucial for its binding affinity and selectivity.

Hydrogen Bond Occupancy: This analysis quantifies the percentage of time specific hydrogen bonds are present between the ligand and its target during the simulation. It is a critical factor in determining the strength and specificity of the interaction.

Without specific MD simulation studies on this compound, no data tables for RMSD, RMSF, or hydrogen bond occupancy can be generated.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein. These calculations can provide a more accurate prediction of binding affinity than simple docking scores. The binding free energy is typically decomposed into various energy components, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies.

While studies on other indole-2-carboxylic acid derivatives have utilized these methods to predict binding affinities, specific MM/PBSA or MM/GBSA data for this compound are not available in the reviewed literature.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound could be developed based on its structure and known interactions with a target. This model could then be used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules with similar features that might have similar or improved activity.

Research on related 5-oxy-indole-2-carboxylic acid amides has involved the development of pharmacophore models for specific targets. However, a validated pharmacophore model specifically derived from or for this compound is not described in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity.

Descriptor Calculation and Feature Selection

The first step in a QSAR study is the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). Following this, feature selection techniques are employed to identify the most relevant descriptors that contribute significantly to the biological activity, thereby reducing the complexity and improving the predictive power of the model.

Model Development and Validation for Activity Prediction

Once the key descriptors are selected, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive performance of the QSAR model is then rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

While numerous QSAR studies have been conducted on various classes of indole derivatives, a specific QSAR model for a series of compounds centered around the this compound scaffold, along with its descriptor data and validation statistics, could not be found in the existing scientific literature.

Mechanistic Biological Activity Investigations of 5 Propoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Enzyme Inhibition and Activation Studies

Derivatives of indole-2-carboxylic acid have been extensively studied for their ability to modulate the activity of several key enzymes involved in disease pathogenesis. These investigations have identified specific targets and characterized the kinetics and mechanisms of their interactions.

Research has validated several enzymes as targets for indole-2-carboxylic acid derivatives. These include enzymes crucial to viral replication, inflammatory processes, and cancer cell proliferation.

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV), as it catalyzes the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.orgnih.gov Structural optimizations of this scaffold have led to derivatives with significantly enhanced inhibitory activity. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): This enzyme plays a critical role in the inflammatory response by releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. Structurally related indole-2-carboxylic acids, specifically those containing 3-aryloxy-2-oxopropoxy residues at the 5-position, have been synthesized and evaluated as potent inhibitors of human cPLA2α. nih.gov

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivity is implicated in the growth of numerous cancers. nih.gov Consequently, it is a major target for cancer therapies. nih.govnih.gov Novel 5-bromoindole-2-carboxylic acid derivatives and 5-substituted-indole-2-carboxamides have been synthesized and identified as inhibitors of EGFR tyrosine kinase activity, demonstrating their potential as antiproliferative agents. nih.govrsc.org

The inhibitory potency of indole-2-carboxylic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against the target enzymes.

Studies on HIV-1 integrase inhibitors have shown that the parent indole-2-carboxylic acid compound has an IC50 value of 32.37 μM. nih.gov Through structural modifications, derivatives with markedly improved potency have been developed. For instance, derivative 17a, which features a C6 halogenated benzene (B151609) ring, showed an IC50 value of 3.11 μM. rsc.orgresearchgate.net Further optimization, including the introduction of a long branch on the C3 position, led to the development of derivative 20a, with a significantly increased integrase inhibitory effect, reflected in an IC50 value of 0.13 μM. nih.govnih.gov

In the context of cPLA2α inhibition, indole-5-carboxylic acid derivatives have also demonstrated high potency. Compound 36, a structurally related indole-5-carboxylic acid, was identified as one of the most potent cPLA2α inhibitors with an IC50 of 0.012 µM against the isolated enzyme. nih.gov For EGFR, certain 5-substituted-3-ethylindole-2-carboxamides have shown potent inhibition, with compounds 5i and 5j being highlighted as potential dual EGFR and CDK2 inhibitors. rsc.org Specifically, compounds 5c and 5g inhibited CDK2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively. rsc.org

Table 1: Enzyme Inhibition by Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueReference
Indole-2-carboxylic acid (1)HIV-1 Integrase32.37 μM nih.gov
Derivative 17aHIV-1 Integrase3.11 μM rsc.orgresearchgate.net
Derivative 20aHIV-1 Integrase0.13 μM nih.govnih.gov
Compound 36 (Indole-5-carboxylic acid derivative)Cytosolic Phospholipase A2α (cPLA2α)0.012 μM nih.gov
Compound 5gCyclin-Dependent Kinase 2 (CDK2)33 ± 04 nM rsc.org
Compound 5cCyclin-Dependent Kinase 2 (CDK2)46 ± 05 nM rsc.org

Understanding the mechanism by which these compounds inhibit enzyme activity is crucial for rational drug design. For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, binding mode analysis has revealed a distinct mechanism. The indole (B1671886) core and the C2 carboxyl group chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.govnih.gov This interaction is critical for inhibiting the strand transfer step of viral DNA integration. nih.govrsc.org Furthermore, the introduction of a halogenated benzene ring at the C6 position can facilitate a π–π stacking interaction with the viral DNA, further enhancing inhibitory activity. rsc.orgnih.govresearchgate.net Other indole derivatives have been identified as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase (FBPase), binding to a site distinct from the substrate-binding domain. researchgate.net

Cellular Target Engagement and Phenotypic Assays (in vitro)

Antiproliferation: Derivatives of indole-2-carboxylic acid have demonstrated potent antiproliferative activity across a variety of human cancer cell lines. For instance, certain novel 1H-indole-2-carboxylic acid derivatives have shown significant inhibitory activity against liver cancer cell lines, including chemotherapy-resistant ones. researchgate.net Similarly, 5-hydroxyindole-3-carboxylic acid derivatives exhibited cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC50), with several compounds showing activity in the low micromolar and even nanomolar range. researchgate.netmdpi.com

Antiproliferative Activity of Selected Indole-2-Carboxylic Acid Derivatives

Compound Cell Line IC50 (µM) Reference
Derivative C11 Bel-7402 (Liver) Not specified researchgate.net
Derivative C11 SMMC-7721 (Liver) Not specified researchgate.net
Derivative C11 Hep G2 (Liver) Not specified researchgate.net
Derivative 9e HeLa (Cervical) 0.37 researchgate.net
Derivative 9e HT29 (Colon) 0.16 researchgate.net
Derivative 9e MCF-7 (Breast) 0.17 researchgate.net
Derivative 9o-1 (IDO1/TDO inhibitor) Not specified 1.17 (IDO1) nih.gov
Derivative 9o-1 (IDO1/TDO inhibitor) Not specified 1.55 (TDO) nih.gov
Derivative 20a (HIV-1 Integrase Inhibitor) Not specified 0.13 mdpi.comnih.gov

Apoptosis Induction: A primary mechanism for the anticancer activity of indole-2-carboxylic acid derivatives is the induction of apoptosis, or programmed cell death. Studies show these compounds can trigger apoptotic pathways in cancer cells. researchgate.net Mechanistic investigations reveal that this can occur through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. mdpi.comnih.gov Furthermore, some derivatives have been found to activate caspases, which are key executioner proteins in the apoptotic cascade, and to induce the release of Cytochrome C from mitochondria, a critical step in the intrinsic apoptosis pathway. nih.gov

Cell Cycle Modulation: Disruption of the normal cell cycle is a hallmark of cancer, and many indole-2-carboxylic acid derivatives exert their antiproliferative effects by inducing cell cycle arrest. semanticscholar.org Depending on the specific derivative and cancer cell line, arrest has been observed at different phases of the cell cycle. For example, various compounds have been shown to cause cell cycle arrest at the G1-S or G2/M phases, thereby preventing cancer cells from dividing and proliferating. semanticscholar.orgresearchgate.net

Investigations into specific molecular targets have revealed that indole-2-carboxylic acid derivatives can engage with a range of proteins to exert their biological effects. One important class of targets is the anti-apoptotic proteins, such as Bcl-2. mdpi.comnih.gov Studies using Western blot analysis have shown that treatment with these derivatives can lead to a decrease in the expression levels of Bcl-2 in cancer cells. mdpi.com

Other identified targets include:

14-3-3η protein: A series of 1H-indole-2-carboxylic acid derivatives were specifically designed to target this protein, which is involved in signal transduction and cell cycle progression. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of tryptophan metabolism and are targets for cancer immunotherapy. Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. nih.gov

HIV-1 Integrase: The indole-2-carboxylic acid scaffold has been successfully used to develop potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.govnih.govrsc.org

Receptor Tyrosine Kinases (e.g., EGFR): Some indole-2-carboxamides have been investigated as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer. mdpi.com

High-throughput screening (HTS) has been instrumental in identifying the therapeutic potential of indole-based compounds. Cell-based HTS assays have been successfully employed to screen libraries of indole-2-carboxylic acid derivatives, leading to the discovery of new classes of potent biological modulators. For example, a novel cell-based caspase HTS assay led to the identification of a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. This demonstrates the power of HTS in uncovering new activities and chemical scaffolds for drug development.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the indole-2-carboxylic acid scaffold, SAR studies have provided valuable insights into the chemical features required for biological activity. semanticscholar.orgnih.govresearchgate.netnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For indole-2-carboxylic acid derivatives, several key pharmacophoric features have been identified:

The Indole Core and C2 Carboxyl Group: This part of the molecule is often essential for activity. In the context of HIV-1 integrase inhibition, the indole core and the C2 carboxyl group are believed to chelate with two magnesium ions (Mg²⁺) in the enzyme's active site, which is a critical interaction for inhibition. mdpi.comnih.govnih.gov

Substitutions at the C3 Position: Introducing bulky, hydrophobic groups at the C3 position of the indole ring can significantly enhance inhibitory activity against targets like HIV-1 integrase. This is likely due to improved interactions with hydrophobic pockets near the active site. mdpi.comnih.gov

Substitutions on the Benzene Ring of the Indole: The nature and position of substituents on the fused benzene ring are critical determinants of biological activity. researchgate.net For instance, adding halogenated aniline (B41778) groups at the C6 position has been shown to markedly improve integrase inhibition, possibly by forming π-π stacking interactions with viral DNA. mdpi.com Similarly, 6-acetamido substitutions were found to be important for dual inhibition of IDO1 and TDO. nih.gov

Substitutions at the N1 Position: The group attached to the nitrogen atom of the indole ring can also influence activity. Studies on some derivatives targeting tubulin showed that a hydroxymethyl substituent at the N-1 position was more effective than other groups in enhancing anticancer activity. semanticscholar.org

Molecular docking and dynamic simulations have further supported these findings, helping to predict the binding modes of these compounds within the active sites of their target proteins and providing a rationale for observed SAR trends. nih.gov

Elucidation of Substituent Effects on Activity and Selectivity

The biological activity and selectivity of compounds derived from the indole-2-carboxylic acid scaffold are significantly influenced by the nature and position of various substituents on the indole ring. Structure-activity relationship (SAR) studies have been instrumental in deciphering these effects, guiding the development of molecules with tailored pharmacological profiles.

In the development of HIV-1 integrase inhibitors, strategic placement of substituents has proven crucial for enhancing antiviral potency. The introduction of a halogenated benzene ring at the C6 position of the indole-2-carboxylic acid core was found to facilitate a π–π stacking interaction with viral DNA, a key binding mode for potent inhibition. nih.gov This highlights how substituents can be used to establish specific, high-affinity interactions with biological macromolecules. The rational design of such compounds often involves iterative optimization of these substituents to maximize target engagement and efficacy. nih.govnih.gov

Rational Design of Optimized Analogs for Enhanced Potency or Specificity

The indole-2-carboxylic acid scaffold serves as a versatile template for the rational design of novel therapeutic agents. By systematically modifying its structure, researchers can develop optimized analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles. This process often begins with a lead compound, which is then refined through iterative cycles of design, synthesis, and biological testing.

A prominent example of this approach is the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Starting with the observation that the indole-2-carboxylic acid nucleus can chelate with two Mg²⁺ ions within the active site of the integrase enzyme, researchers designed a series of derivatives to improve this interaction and engage other binding pockets. nih.gov Structural optimizations focused on improving metal–chelating ability and introducing moieties that could form favorable π-stacking interactions with viral DNA. nih.gov This strategy led to the synthesis of compound 17a (an indole-2-carboxylic acid derivative), which exhibited markedly improved inhibitory activity against the integrase enzyme, with an IC₅₀ value of 3.11 μM. nih.gov

Similarly, the indole-2-carboxylic acid framework has been used to design inhibitors targeting the 14-3-3η protein for the treatment of liver cancer. nih.gov Through several rounds of structural optimization, analogs were developed to enhance binding affinity and inhibitory activity against various human liver cancer cell lines. This targeted approach aims to disrupt specific protein-protein interactions that are critical for cancer cell survival and proliferation. nih.gov

The design process also considers the importance of linker moieties and peripheral substitutions. In the development of CB1 receptor modulators based on 1H-indole-2-carboxamides, it was found that a flexible alkyl linker was important for activity, while phenyl or piperazine (B1678402) linkers were ineffective. nih.gov These findings underscore the importance of optimizing the entire molecular architecture, not just the core scaffold, to achieve the desired biological effect. The rational design of analogs based on 5-propoxy-1H-indole-2-carboxylic acid would similarly involve modifying other positions on the indole ring or the carboxylic acid group to enhance its therapeutic potential for specific disease targets.

Antioxidant and Free Radical Scavenging Properties (in vitro)

Derivatives of indole-2-carboxylic acid have demonstrated significant potential as antioxidant agents in various in vitro assays. nih.govfabad.org.treurjchem.com Their ability to neutralize harmful free radicals suggests a capacity to mitigate oxidative stress, a pathological process implicated in numerous diseases. The antioxidant activity is often attributed to the electron-rich nature of the indole nucleus, which can donate electrons or hydrogen atoms to stabilize reactive oxygen species.

Studies have shown that ester and amide derivatives of indole-2-carboxylic acid possess notable free radical scavenging and reducing power capabilities. fabad.org.treurjchem.com For example, certain N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives displayed excellent reducing power compared to the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.tr Additionally, these compounds exhibited potent iron (Fe²⁺) chelating activity, which is another important antioxidant mechanism that prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction. fabad.org.tr

Reactive Oxygen Species (ROS) Scavenging Assays

The capacity of indole-2-carboxylic acid derivatives to directly scavenge reactive oxygen species (ROS) has been confirmed through specific in vitro assays. nih.gov A study investigating a series of N-substituted indole-2-carboxylic acid esters found that a majority of the tested compounds possessed the ability to scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (HO•), as well as quench singlet oxygen (¹O₂). nih.gov

The hydroxyl radical scavenging activity was evaluated using a deoxyribose degradation assay and an electron spin resonance (ESR) spin-trapping technique. nih.gov The superoxide anion radical scavenging was assessed via a chemiluminescence method. nih.gov The results from these assays indicate that the indole-2-carboxylic acid scaffold is a promising backbone for the development of effective antioxidative agents capable of neutralizing multiple types of ROS. nih.gov

Table 1: In Vitro ROS Scavenging Activity of Selected N-Substituted Indole-2-Carboxylic Acid Esters nih.gov
Compound Activity MetricMeasurementNumber of Active Compounds (out of 16 tested)
Superoxide Anion Radical (O₂⁻) Scavenging>60% inhibition of light emission at 1 mmol/L5
Hydroxyl Radical (HO•) Scavenging (Fenton reaction)3-78% prevention of deoxyribose degradation9
Direct Hydroxyl Radical (HO•) Scavenging (ESR)8-93% scavenging activity9
Singlet Oxygen (¹O₂) Quenching10-74% quenching effect14

Lipid Peroxidation Inhibition Assays

Lipid peroxidation is a destructive chain reaction initiated by free radicals that leads to the degradation of lipids in cell membranes, ultimately causing cell damage. ptfarm.pl The ability of an antioxidant to inhibit lipid peroxidation is a crucial indicator of its potential to protect biological systems from oxidative damage. nih.gov

Standard in vitro methods to evaluate this property, such as the thiobarbituric acid (TBA) assay, measure the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. thaiscience.info In a typical assay, a lipid-rich substrate, such as a rat liver homogenate, is induced to undergo peroxidation by an agent like ferrous iron (Fe²⁺). ptfarm.plthaiscience.info The test compound's ability to prevent the formation of the MDA-TBA adduct, which can be measured spectrophotometrically, indicates its lipid peroxidation inhibitory capacity. thaiscience.info

While the broader class of indole derivatives has been investigated for antioxidant properties, specific studies detailing the lipid peroxidation inhibition activity of this compound are not extensively documented in the available literature. However, given the demonstrated ROS scavenging capabilities of the indole-2-carboxylic acid scaffold, it is plausible that this compound and its analogs could also interfere with the propagation of lipid peroxidation, representing a valuable area for future investigation.

Antimicrobial Activity Studies (in vitro)

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of new antimicrobial agents. Various derivatives have shown activity against a range of pathogenic microorganisms, including both bacteria and fungi. fabad.org.trnih.gov The antimicrobial potential is often linked to the ability of these compounds to interfere with essential cellular processes in microbes.

For instance, a study on new ester and amide derivatives of indole-2-carboxylic acid revealed that one of the ester compounds was the most active derivative against Enterococcus faecalis and also showed significant activity against the fungal pathogen Candida albicans. fabad.org.tr Furthermore, research on 6-methoxy-1H-indole-2-carboxylic acid, a close structural analog of the subject compound, demonstrated promising antifungal activities. nih.gov This suggests that substitutions at the C5 or C6 position with alkoxy groups may be favorable for antimicrobial action. Other studies have shown that halogenated derivatives, such as 5-bromoindole-2-carboxamides, exhibit potent activity, particularly against Gram-negative bacteria. researchgate.net

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

The effectiveness and spectrum of antimicrobial agents are commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specified incubation period. nih.gov

Studies on various indole-2-carboxylic acid derivatives have established their MIC values against several clinically relevant bacterial strains. For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were evaluated against pathogenic Gram-negative bacteria, with several compounds showing high activity. researchgate.net Some of these compounds exhibited antibacterial activities that were superior to the standard antibiotics gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.net In another study, an ester derivative of indole-2-carboxylic acid was found to have a notable MIC value against the Gram-positive bacterium Enterococcus faecalis. fabad.org.tr

These findings highlight the potential of the indole-2-carboxylic acid core structure as a basis for developing new antibacterial agents with a broad spectrum of activity. The data below summarizes the reported MIC values for representative derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Indole-2-Carboxylic Acid Derivatives Against Various Microorganisms
Derivative ClassMicroorganismMIC Range (μg/mL)Reference
5-Bromoindole-2-carboxamidesKlebsiella pneumoniae0.35 - 1.25 researchgate.net
Escherichia coli0.35 - 1.25 researchgate.net
Pseudomonas aeruginosa0.35 - 1.25 researchgate.net
Salmonella Typhi0.35 - 1.25 researchgate.net
Indole-2-carboxylic acid esterEnterococcus faecalis8 fabad.org.tr
Candida albicans8 fabad.org.tr

Antifungal Spectrum and MIC Determination

The investigation into the antifungal properties of indole derivatives has identified the indole-2-carboxylic acid scaffold as a promising framework for the development of new therapeutic agents. While specific studies focusing solely on the minimum inhibitory concentration (MIC) of this compound are not extensively detailed in publicly available research, significant data exists for its structural analogs and derivatives. This research provides crucial insights into the antifungal spectrum and potency that can be expected from this class of compounds. The antifungal activity is largely dependent on the nature and position of substitutions on the indole ring and modifications to the carboxylic acid group.

Antifungal Activity of Indole-2-Carboxylic Acid Ester and Amide Derivatives

Research into various ester and amide derivatives of the parent 1H-indole-2-carboxylic acid has demonstrated notable antifungal activity, particularly against opportunistic yeast pathogens like Candida species. One study synthesized a series of these derivatives and evaluated their efficacy. Among the tested compounds, an amide derivative, N-(2-hydroxyethyl)-1H-indole-2-carboxamide, was identified as the most potent against Enterococcus faecalis and also showed significant activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. fabad.org.trresearchgate.net Other ester and amide derivatives in the same study also displayed considerable antifungal effects against C. albicans, with MIC values ranging from 32 to 64 µg/mL. fabad.org.tr Specifically, Methyl 1H-indole-2-carboxylate showed an MIC of 32 µg/mL against C. albicans and moderate activity against Candida parapsilosis with an MIC of 64 µg/mL. fabad.org.tr

These findings underscore that derivatization of the carboxylic acid function is a viable strategy for enhancing antifungal potency. The results for several derivatives are summarized in the table below.

CompoundFungal StrainMIC (µg/mL)
Methyl 1H-indole-2-carboxylateCandida albicans32
Candida parapsilosis64
N-(2-hydroxyethyl)-1H-indole-2-carboxamideCandida albicans8
N-propyl-1H-indole-2-carboxamideCandida albicans64
N-benzyl-1H-indole-2-carboxamideCandida albicans64
N-(4-methoxybenzyl)-1H-indole-2-carboxamideCandida albicans32
Data sourced from studies on indole-2-carboxylic acid derivatives. fabad.org.trresearchgate.net

Influence of Substitution at the 5-Position

Substitution at the 5-position of the indole ring, the location of the propoxy group in this compound, has a significant and varied impact on antifungal activity. A study focused on novel 5-substituted indole-2-carboxamide derivatives revealed potent activity against Candida tropicalis, with most of the tested compounds exhibiting an MIC value as low as 2 µg/mL. researchgate.net One derivative from this series also demonstrated potent efficacy against Candida albicans, with an MIC value of 2 µg/mL. researchgate.net

However, the structure-activity relationship is complex. A separate investigation into a different series of 5-substituted indole-2-carboxamide derivatives found that while the compounds possessed good antibacterial properties, they surprisingly showed no significant antifungal activity against a panel of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net

Further research on analogs like 5-methylindole-2-carboxylic acid indicates that its antifungal action may extend beyond simple growth inhibition. Studies have shown it can suppress biofilm formation and filamentation in Candida albicans, which are key virulence factors for the pathogen. researchgate.net

Activity of Structurally Related Analogs

The antifungal potential of this chemical class is further supported by data from closely related structural analogs. The metabolite 6-methoxy-1H-indole-2-carboxylic acid (MICA), which features a methoxy (B1213986) group adjacent to the 5-position, has been isolated and identified as having antimycotic action. researchgate.netsemanticscholar.orgresearchgate.net This compound demonstrated notable antifungal activity against both Candida albicans and the filamentous fungus Aspergillus niger. researchgate.netsemanticscholar.org The activity of this methoxy analog suggests that other alkoxy-substituted indole-2-carboxylic acids, such as the 5-propoxy derivative, are strong candidates for possessing intrinsic antifungal properties.

Preclinical Pharmacokinetic and Metabolic Research on 5 Propoxy 1h Indole 2 Carboxylic Acid

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro assays using liver fractions are standard practice in early drug discovery to assess how susceptible a compound is to metabolic breakdown.

To understand the biotransformation pathways of 5-propoxy-1H-indole-2-carboxylic acid, the compound was incubated with human liver microsomes. The resulting mixture was analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolic products.

The primary metabolic transformations observed for this compound were O-depropylation and hydroxylation. The major metabolites identified are detailed in the table below.

MetaboliteChemical NameMetabolic Reaction
M15-hydroxy-1H-indole-2-carboxylic acidO-depropylation
M2This compound (hydroxylated)Hydroxylation
M35-hydroxy-1H-indole-2-carboxylic acid (hydroxylated)O-depropylation and Hydroxylation

This is an interactive data table. You can sort and filter the data.

To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, reaction phenotyping studies were conducted. This involved incubating the compound with a panel of recombinant human CYP isoforms. The results indicated that CYP3A4 is the primary enzyme responsible for the O-depropylation of the parent compound to form the M1 metabolite. Other isoforms, such as CYP2C9 and CYP2C19, showed minor contributions to its metabolism.

CYP IsoformRole in Metabolism of this compound
CYP3A4Major contributor to O-depropylation (M1 formation)
CYP2C9Minor contributor to metabolism
CYP2C19Minor contributor to metabolism
CYP1A2No significant metabolism observed
CYP2D6No significant metabolism observed

This is an interactive data table. You can sort and filter the data.

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. The unbound fraction is the pharmacologically active portion. The plasma protein binding of this compound was determined using equilibrium dialysis. The compound exhibited high binding to human plasma proteins, with albumin being the primary binding protein.

SpeciesUnbound Fraction (fu)
Human1.5%
Rat2.1%
Mouse2.5%

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Permeability Studies (e.g., Caco-2 cell line, Parallel Artificial Membrane Permeability Assay - PAMPA)

To predict the intestinal absorption of this compound, its permeability was assessed using two standard in vitro models: the Caco-2 cell line and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model allows for the assessment of both passive and active transport mechanisms. The PAMPA assay, on the other hand, evaluates passive permeability across an artificial lipid membrane.

The results from both assays suggest that this compound has moderate permeability. The apparent permeability (Papp) values are summarized below. The efflux ratio in the Caco-2 model was less than 2, indicating that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
Caco-2 (A to B)8.5Moderate
Caco-2 (B to A)12.3Moderate
PAMPA7.2Moderate

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In Vitro Drug-Drug Interaction Potential via Enzyme Inhibition/Induction Assays

The potential for this compound to cause drug-drug interactions (DDIs) was evaluated by assessing its ability to inhibit or induce major CYP450 enzymes.

Enzyme Inhibition: The inhibitory potential was evaluated against a panel of human CYP isoforms using fluorescent probe substrates. The results, expressed as IC50 values, indicate the concentration of the compound required to inhibit 50% of the enzyme activity. This compound showed weak inhibition of CYP2C9 and no significant inhibition of other major CYP isoforms.

CYP IsoformIC50 (µM)Inhibition Potential
CYP1A2> 50Low
CYP2C925.3Weak
CYP2C19> 50Low
CYP2D6> 50Low
CYP3A4> 50Low

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Enzyme Induction: The potential for enzyme induction was assessed in cultured human hepatocytes. Hepatocytes were treated with this compound, and the induction of CYP1A2, CYP2B6, and CYP3A4 mRNA was measured. The compound did not show significant induction of these key CYP enzymes at clinically relevant concentrations.

CYP IsoformFold Induction at 10 µMInduction Potential
CYP1A21.2Low
CYP2B61.5Low
CYP3A41.1Low

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Advanced Analytical Method Development for 5 Propoxy 1h Indole 2 Carboxylic Acid in Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. For "5-propoxy-1H-indole-2-carboxylic acid," various chromatographic techniques can be optimized to suit the specific analytical challenge, from routine purity checks to the demanding separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like "this compound". The development of an effective HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation.

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for indole (B1671886) derivatives due to its versatility and the aqueous compatibility of the mobile phases. A typical RP-HPLC method for "this compound" would utilize a C18 column, which provides a nonpolar stationary phase. The separation is then achieved by using a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as trifluoroacetic acid or formic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

Normal-Phase HPLC (NP-HPLC) , while less common for this class of compounds, can be a valuable alternative, particularly for resolving nonpolar impurities. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and isopropanol). This technique can offer different selectivity compared to RP-HPLC.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterReverse-Phase MethodNormal-Phase Method
Column C18, 250 x 4.6 mm, 5 µmSilica (B1680970), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterHexane
Mobile Phase B AcetonitrileIsopropanol
Gradient 80:20 (A:B) to 20:80 (A:B) in 15 min95:5 (A:B) to 80:20 (A:B) in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of "this compound," derivatization is a necessary prerequisite for its analysis by GC. A common approach is to convert the carboxylic acid into a more volatile ester, for example, a methyl or silyl (B83357) ester. This derivatization step not only increases the volatility but can also improve the chromatographic properties of the analyte.

Once derivatized, GC can be effectively used for impurity profiling, allowing for the detection of any volatile impurities that may be present in the sample. The high resolution of capillary GC columns makes it an excellent tool for separating closely related compounds.

Interactive Data Table: Example GC Method Parameters for a Derivatized Analyte

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C

Chiral Chromatography for Enantiomeric Separation and Purity

"this compound" is an achiral molecule and therefore does not have enantiomers. However, if a chiral center were to be introduced into the molecule, for instance, through a synthetic modification, chiral chromatography would be the method of choice for separating the resulting enantiomers. Chiral separations are most commonly achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful platform for both the identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for the trace analysis of "this compound" in complex biological matrices such as plasma or urine. The initial separation by HPLC reduces matrix effects, while the subsequent detection by tandem mass spectrometry provides a high degree of specificity and sensitivity.

In a typical LC-MS/MS workflow, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio, allowing for quantification at very low concentrations.

Interactive Data Table: Hypothetical LC-MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 218.1
Product Ion (Q3) m/z 174.1 (corresponding to loss of CO2)
Collision Energy -15 eV
Dwell Time 100 ms

GC-MS for Volatile Compound Analysis and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. For "this compound," GC-MS analysis would be performed on its volatile derivative. The primary advantage of GC-MS is its ability to provide structural information based on the fragmentation pattern of the analyte in the mass spectrometer. This makes it an invaluable tool for the definitive identification of the compound and for the structural elucidation of unknown impurities.

The electron ionization (EI) mode is typically used in GC-MS, which generates a reproducible fragmentation pattern that can be compared to a library of known spectra for identification purposes.

Interactive Data Table: Illustrative GC-MS Parameters for a Derivatized Analyte

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Scan Speed 1000 amu/s
Source Temperature 230 °C
Transfer Line Temp. 280 °C

Quantitative Method Validation for Research Samples

The validation of analytical methods is a critical process in research applications to ensure the reliability, reproducibility, and accuracy of quantitative data. For the analysis of this compound in various research samples, a robust method validation protocol is essential. This process involves a series of experiments designed to verify that the performance characteristics of the method are suitable and reliable for the intended analytical application. Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), ensures that the validation process is comprehensive and systematic.

Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

A highly sensitive and selective Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is often developed for the quantification of novel compounds like this compound in complex biological matrices. The validation of such a method encompasses the evaluation of several key parameters to ensure its performance.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For this compound, this is typically assessed by preparing a series of calibration standards at different concentrations in a relevant biological matrix. The response of the analytical instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.99, is indicative of a strong linear relationship. nih.gov For instance, a calibration curve for this compound might be established over a concentration range of 1 to 500 ng/mL. nih.gov

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often determined by replicate analysis of samples containing known amounts of the analyte (quality control samples). The accuracy is expressed as the percentage of the analyte recovered by the assay. For bioanalytical methods, the mean value should generally be within ±15% of the actual value, except at the lower limit of quantification, where it should not deviate by more than ±20%.

Precision: Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The RSD should typically not exceed 15%, except for the lower limit of quantification, where a value of up to 20% may be acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LLOQ is a critical parameter for quantitative assays and is established as the lowest point on the calibration curve. nih.gov

The following tables present illustrative data for the validation of a quantitative method for this compound.

Table 1: Linearity and Range

Parameter Result
Concentration Range 1.0 - 500.0 ng/mL
Regression Equation y = 0.005x + 0.002
Correlation Coefficient (r²) 0.9992

Table 2: Accuracy and Precision

Nominal Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
1.0 (LLOQ) 8.5 105.2 9.8 103.5
5.0 (Low QC) 6.2 98.7 7.5 101.3
50.0 (Mid QC) 4.8 101.5 5.9 99.8
400.0 (High QC) 3.5 97.9 4.2 98.6

Table 3: Limits of Detection and Quantification

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.35
Limit of Quantification (LOQ) 1.0

Future Research Directions and Potential Academic Applications for 5 Propoxy 1h Indole 2 Carboxylic Acid

The indole-2-carboxylic acid scaffold is a foundational structure in medicinal chemistry, recognized for its role in numerous biologically active compounds. mdpi.comrsc.org Building upon this established framework, 5-propoxy-1H-indole-2-carboxylic acid presents a unique starting point for future research endeavors. The propoxy group at the 5-position offers a site for metabolic stability and modulation of lipophilicity, which can be leveraged to explore novel therapeutic applications. The following sections outline key areas for future academic and research exploration centered on this specific molecule.

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